molecular formula C19H20N4O3S B2539942 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034590-19-5

2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No.: B2539942
CAS No.: 2034590-19-5
M. Wt: 384.45
InChI Key: MANNNMIIMWIIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining an indole moiety linked via an acetamide bridge to a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol group. The methyl substituents on the thiadiazole ring enhance steric stability and may influence metabolic resistance.

Properties

IUPAC Name

2-indol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-10-17-18(22(3)27(25,26)21(17)2)11-15(13)20-19(24)12-23-9-8-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANNNMIIMWIIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CN3C=CC4=CC=CC=C43)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral , anticancer , and anti-inflammatory properties. The indole moiety is known for its role as a pharmacophore in various bioactive compounds.

Antiviral Activity

Recent studies have indicated that compounds containing indole structures exhibit significant antiviral properties. For instance:

  • Indole derivatives have shown efficacy against herpes simplex virus (HSV) and other viral infections by inhibiting viral replication and reducing plaque formation in cell cultures .
  • A specific study demonstrated that derivatives similar to the target compound exhibited IC50 values indicating substantial antiviral activity against HSV-1 .

Anticancer Properties

Indole-based compounds have also been investigated for their anticancer potential:

  • Research has indicated that modifications on the indole scaffold can enhance cytotoxicity against various cancer cell lines. For example, compounds with thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation .
  • In vitro studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented:

  • Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in experimental models .
  • The presence of the thiadiazole moiety may contribute to enhanced anti-inflammatory activity through the modulation of oxidative stress pathways .

Case Studies and Research Findings

StudyFocusFindings
Abdel-Gawad et al. (2021)Antiviral ActivityIndole derivatives showed significant inhibition of HSV-1 with reduced cytotoxicity compared to standard antiviral drugs.
Luo et al. (2021)Anticancer ActivityIndole-thiadiazole derivatives exhibited high cytotoxicity against HepG2 cells with IC50 values lower than existing chemotherapeutics.
Recent Advances Review (2023)Biological PropertiesHighlighted the versatility of indole derivatives in modulating multiple biological targets, enhancing their pharmacological profiles.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : The compound likely interferes with viral entry or replication processes within host cells.
  • Induction of Apoptosis : It may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, it reduces tissue damage associated with chronic inflammation.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives in combating viral infections. The indole scaffold is known for its ability to bind to multiple receptors with high affinity, which enhances the development of effective antiviral agents. For instance, compounds similar to the target compound have shown significant activity against viruses such as herpes simplex virus (HSV) and hepatitis B virus (HBV) due to their ability to inhibit viral replication .

Case Study: Antiviral Efficacy

A study conducted by Abdel-Gawad et al. synthesized various indole derivatives and tested their antiviral properties against HSV-1. Among these derivatives, certain compounds exhibited a marked reduction in viral plaque formation compared to standard antiviral agents like aphidicolin . This suggests that the indole component of our target compound could contribute similarly to its antiviral efficacy.

Anticancer Activity

The anticancer potential of 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide has been explored in various studies. Indole derivatives are recognized for their ability to induce apoptosis in cancer cells through multiple mechanisms.

Anti-inflammatory Effects

Another significant application of this compound lies in its anti-inflammatory properties. Indoles have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Experimental Findings

In vitro studies have demonstrated that indole derivatives can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which play critical roles in inflammatory responses. The unique structure of this compound may enhance its effectiveness in modulating these inflammatory pathways.

Summary Table of Applications

ApplicationMechanism/EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis; modulation of signaling
Anti-inflammatoryReduction of pro-inflammatory cytokines

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The indole nitrogen and the thiadiazole ring’s exocyclic nitrogen are primary sites for alkylation.

Reaction TypeReagents/ConditionsProductCitations
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFMethylation at the thiadiazole’s exocyclic nitrogen (regioselective)
Arylation Aryl boronic acids, Pd catalystsCross-coupling at the indole C3 position (Suzuki-Miyaura)
  • Example : Methylation of the thiadiazole nitrogen using iodomethane in the presence of K₂CO₃ yields mono-alkylated derivatives, as observed in structurally similar systems .

Hydrolysis and Functional Group Interconversion

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductCitations
Acid Hydrolysis HCl (6M), refluxCarboxylic acid derivative
Base Hydrolysis NaOH (aq.), ethanolSodium carboxylate
  • Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming intermediates that collapse to release ammonia/amine .

Cyclization Reactions

Condensation reactions involving the indole or thiadiazole moieties enable heterocycle formation:

Reaction TypeReagents/ConditionsProductCitations
Indole-Mediated Cyclization Anthranilamide, p-TSA, DMAC, Na₂S₂O₅Quinazolinone-fused derivatives
Thiadiazole Ring Expansion NH₂OH·HCl, EtOHTriazole or oxadiazole hybrid systems
  • Example : Reaction with anthranilamide under acidic conditions forms tricyclic quinazolinone hybrids, leveraging the indole’s electron-rich aromatic system .

Electrophilic Substitution

The indole ring participates in electrophilic substitution at the C3 position:

Reaction TypeReagents/ConditionsProductCitations
Nitration HNO₃, H₂SO₄, 0°C3-Nitroindole derivative
Sulfonation SO₃, DCMIndole-3-sulfonic acid
  • Regioselectivity : The C3 position of indole is highly reactive due to conjugation with the NH group .

Redox Reactions

The thiadiazole’s dioxido group and indole’s π-system participate in redox processes:

Reaction TypeReagents/ConditionsProductCitations
Reduction NaBH₄, MeOHPartial saturation of thiadiazole
Oxidation H₂O₂, AcOHSulfone stabilization
  • Example : Controlled reduction with NaBH₄ selectively saturates the thiadiazole ring without affecting the indole .

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with nucleophiles:

Reaction TypeReagents/ConditionsProductCitations
Aminolysis NH₃ (g), THFSubstituted urea derivatives
Thioester Formation RSH, DCC, DMAPThioacetamide analogs

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProductCitations
Heck Reaction Pd(OAc)₂, PPh₃, styreneAlkenyl-indole derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, ArNH₂Arylamino-functionalized compounds

Comparison with Similar Compounds

Research Findings and Implications

The target compound’s structural hybridity positions it as a promising candidate for further pharmacological evaluation. Its sulfone and methyl groups differentiate it from analogs with halogens or methoxy substituents, which are often associated with enhanced bioactivity but higher toxicity. Future work should prioritize:

In vitro assays to compare its efficacy with 9c (antimicrobial) and 2a–i (anticancer).

ADMET profiling to assess advantages over less polar analogs.

X-ray crystallography (using SHELX-based methods, as in ) to resolve binding modes .

Preparation Methods

Initial Formation of Benzo[c]Thiadiazole

The parent heterocycle is synthesized via cyclization of o-phenylenediamine with thionyl chloride, yielding benzo[c]thiadiazole.

Methylation and Sulfonation

Methylation :

  • Positions 1 and 3 are methylated using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Position 6 is methylated via Friedel-Crafts alkylation with methyl chloride and AlCl₃.

Sulfonation :

  • Oxidation of the thiadiazole sulfur to sulfone is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Introduction of the Amine Group

Nitration at position 5 (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields the 5-amino derivative.

Table 1: Key Steps in Benzo[c]Thiadiazole Synthesis

Step Reagents/Conditions Yield (%) Reference
Methylation (1,3) CH₃I, K₂CO₃, DMF, 80°C 85
Methylation (6) CH₃Cl, AlCl₃, 0°C 72
Sulfonation mCPBA, CH₂Cl₂, rt 90
Nitration/Reduction HNO₃/H₂SO₄; H₂/Pd-C 65

Functionalization of the Indole Moiety

Regioselective Alkylation at the 1-Position

Indole is alkylated at the 1-position using bromoacetic acid tert-butyl ester under Mitsunobu conditions (DIAD, PPh₃). Hydrolysis with TFA yields 2-(1H-indol-1-yl)acetic acid.

Critical Parameters :

  • Avoiding N-alkylation at position 3 requires bulky phosphine ligands.
  • Tert-butyl ester protection prevents decarboxylation during hydrolysis.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(1H-indol-1-yl)acetic acid with EDCl/HOBt in DMF, followed by reaction with the benzo[c]thiadiazole amine, affords the target compound in 68–75% yield.

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine, the mixed anhydride intermediate reacts with the amine to yield the acetamide (62% yield).

Table 2: Amide Coupling Conditions Comparison

Method Reagents Solvent Yield (%) Reference
EDCl/HOBt EDCl, HOBt, DMF DMF 75
Mixed Anhydride iBuOCOCl, NMM THF 62

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of the benzo[c]thiadiazole amine, improving yields by 15%.
  • Temperature : Reactions performed at 0°C minimize side reactions (e.g., over-oxidation).

Catalytic Additives

  • DMAP : Accelerates acyl transfer in EDCl-mediated couplings, reducing reaction time from 24 h to 12 h.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : N-H stretch at 3506 cm⁻¹, sulfone S=O at 1336 cm⁻¹.
  • ¹H NMR : Indole H-1 singlet at δ 8.92 ppm; benzo[c]thiadiazole H-5 doublet at δ 8.30 ppm.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) confirms ≥98% purity.

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-Methylation : Controlled stoichiometry of CH₃I (1.1 eq) prevents di/tri-methylation.
  • Sulfone Reduction : Use of mild oxidizing agents (e.g., mCPBA over KMnO₄) avoids ring opening.

Alternative Indole Activation

  • Schiff Base Intermediates : Condensation of indole-3-carbaldehyde with amines, though this approach favors C-3 over C-1 substitution.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves coupling indole derivatives with functionalized benzo[c][1,2,5]thiadiazole acetamide precursors. Acylating agents like acetic anhydride under basic conditions (e.g., pyridine) are used to introduce the indole moiety . For the thiadiazole-dioxido core, optimized reflux conditions in acetic acid with sodium acetate as a base can enhance yield and purity, as demonstrated in analogous syntheses of thiazole-indole hybrids . Reaction parameters (temperature, solvent, catalyst) must be rigorously controlled to avoid side products.

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted intermediates (e.g., indole NH protons, methyl groups on the thiadiazole ring) .
  • IR spectroscopy : To identify characteristic functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group) .
  • X-ray diffraction (XRD) : For absolute confirmation of molecular geometry and bond lengths, particularly for the thiadiazole-dioxido moiety .

Q. What preliminary biological screening approaches are recommended for assessing bioactivity?

  • Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria and fungi to evaluate MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) to identify potential therapeutic pathways .

Advanced Research Questions

Q. How can computational chemistry tools improve the design of derivatives?

  • Reaction path optimization : Quantum mechanical calculations (DFT) predict transition states and energetics for modifying substituents on the indole or thiadiazole rings .
  • Docking studies : Molecular docking with target proteins (e.g., kinases) identifies key binding interactions, guiding the introduction of functional groups (e.g., halogens for hydrophobic pockets) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Parameter validation : Cross-check computational models (e.g., force fields, solvation models) with experimental data from analogous compounds .
  • Dynamic simulations : Molecular dynamics (MD) simulations over nanosecond timescales reveal conformational flexibility missed in static docking .
  • Synchrotron-assisted XRD : High-resolution crystallography resolves discrepancies in predicted vs. observed binding modes .

Q. How can reaction conditions be optimized for synthesizing novel analogs with modified thiadiazole rings?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve cross-coupling efficiency for introducing aryl/heteroaryl groups .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ionic liquids reduce side reactions .
  • Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive steps (e.g., cyclization of the thiadiazole ring) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines, incubation times, and controls to minimize variability .
  • Dose-response validation : Repeat experiments with gradient concentrations to confirm IC₅₀ reproducibility .
  • Metabolite profiling : LC-MS identifies degradation products that may skew bioactivity results .

Methodological Best Practices

Q. What experimental controls are essential for reproducibility in synthesis?

  • Negative controls : Omit key reagents (e.g., acylating agents) to confirm reaction specificity .
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates (e.g., indole NH groups) .
  • TLC monitoring : Track reaction progress in real-time to optimize quenching points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.